molecular formula C11H15NO4S B2397464 4-(3-Methoxyphenylsulfonyl)morpholine CAS No. 173681-63-5

4-(3-Methoxyphenylsulfonyl)morpholine

Cat. No. B2397464
M. Wt: 257.3
InChI Key: QEVQDHLMPDUVKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(3-Methoxyphenylsulfonyl)morpholine” is a chemical compound . It is a morpholine derivative .


Synthesis Analysis

The synthesis of morpholines has been a subject of interest due to its widespread availability in natural products and biologically relevant compounds . Morpholines and their carbonyl-containing analogs can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds .


Molecular Structure Analysis

The molecular formula of “4-(3-Methoxyphenylsulfonyl)morpholine” is C11H15NO4S .


Chemical Reactions Analysis

Morpholines are frequently found in biologically active molecules and pharmaceuticals . The synthesis of morpholines involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .

Scientific Research Applications

Analytical Methods and Antioxidant Activity

Studies highlight the importance of antioxidants in various fields such as food engineering, medicine, and pharmacy. The analysis of antioxidant activity involves several tests like ORAC, HORAC, TRAP, and TOSC, which are based on the transfer of a hydrogen atom. Other tests include CUPRAC, FRAP, and the Folin–Ciocalteu test, based on electron transfer. Mixed tests like ABTS and DPPH assess both hydrogen atom and electron transfer activities. These methods rely on spectrophotometry to determine the kinetics or equilibrium state by monitoring solution colors or discoloration. Electrochemical (bio)sensors offer complementary analysis, enhancing understanding of antioxidant mechanisms and kinetics (Munteanu & Apetrei, 2021).

Morpholino Oligos in Gene Function Study

Morpholino oligos have been utilized to inhibit gene function across various organisms, including zebrafish and mice. This review examines the success and limitations of morpholinos in targeting both maternal and zygotic gene functions, suggesting their potential for rapid gene function studies (Heasman, 2002).

Environmental Impact and Safety of Surfactants

A comprehensive analysis of over 250 studies examines the environmental impact of major surfactant classes and their feedstocks, including alcohol sulfates and ethoxylates. This research underscores the necessity for both prospective and retrospective risk assessments to ensure these widely used substances pose no adverse effects on aquatic and sediment environments. The findings affirm the environmental safety of these chemicals at current usage levels, contributing valuable insights into sustainable chemical usage practices (Cowan-Ellsberry et al., 2014).

Neuroprotective Mechanisms in Cerebral Ischemia

Citicoline, an intermediate in phosphatidylcholine biosynthesis, demonstrates beneficial effects in various CNS injury models, including stroke. It's believed to act by stimulating phosphatidylcholine synthesis in the injured brain. This review delves into citicoline's potential neuroprotective actions, such as preserving neuronal viability, enhancing neurotransmitter release, and maintaining calcium homeostasis. The observed effects suggest citicoline's role in attenuating phospholipase A2 activation, highlighting its therapeutic promise in treating cerebral ischemia (Hatcher & Dempsey, 2002).

properties

IUPAC Name

4-(3-methoxyphenyl)sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-15-10-3-2-4-11(9-10)17(13,14)12-5-7-16-8-6-12/h2-4,9H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVQDHLMPDUVKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methoxyphenylsulfonyl)morpholine

Synthesis routes and methods

Procedure details

3-Methoxybenzenesulfonyl chloride (0.20 g, 0.968 mmol) in acetone (2 mL) at 0° C. was treated with excess morpholine (0.253 mL, 2.9 mmol) with stirring. After 0.5 hr the reaction mixture was partitioned between CH2Cl2 (1 mL) and 1N HCl, the organic layer separated, washed with brine, dried (Na2SO4), filtered and concentrated to dryness to give the title compound.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.253 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.